molecular formula C9H9F3N2O B2719931 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006462-81-2

3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2719931
CAS RN: 1006462-81-2
M. Wt: 218.179
InChI Key: HBCRWDPMJZBYPQ-UHFFFAOYSA-N
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Description

“3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H9F3N2 . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a cyclopropyl group at the 3-position and a 2,2,2-trifluoroethyl group at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered aromatic ring with two nitrogen atoms. The cyclopropyl and 2,2,2-trifluoroethyl groups would be attached to this ring. The trifluoroethyl group would likely add a significant amount of electronegativity to the molecule due to the presence of the three fluorine atoms .


Physical And Chemical Properties Analysis

Based on the information available, this compound has a molecular weight of 190.17 . It’s described as a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a versatile compound used in organic synthesis and chemical reactions. Kumar et al. (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, demonstrating the compound's utility in constructing strained hexahydrooxonines and bicyclic structures, further showcasing its versatility in synthesizing complex organic molecules (Kumar, Dey, & Banerjee, 2018). Similarly, Barroso et al. (2016) detailed the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes, highlighting the trifluoromethyl group's essential role in facilitating cyclopropene formation instead of expected pyrazoles, underscoring the compound's reactivity and potential in synthetic chemistry (Barroso, Jiménez, Pérez-Aguilar, Cabal, & Valdés, 2016).

Fluorescence and Sensing Applications

The compound also finds applications in the development of fluorescent dyes and sensors. Wrona-Piotrowicz et al. (2022) discussed the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore derived from 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, demonstrating potential applications in sensing acidic environments due to their fluorescent properties and response to protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

Antimicrobial Applications

Moreover, Hamed et al. (2020) synthesized and characterized novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, for antimicrobial applications. The study highlighted the Schiff bases' antimicrobial activity against various bacteria and fungi, showcasing the compound's potential in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

properties

IUPAC Name

3-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-3-7(4-15)8(13-14)6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCRWDPMJZBYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2C=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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